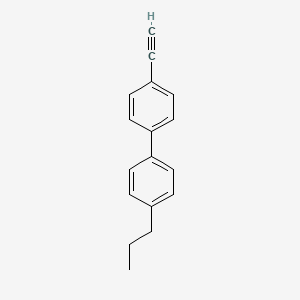

4-Ethynyl-4'-propyl-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Architectures in Modern Chemical Research

Biphenyl and its derivatives are of fundamental importance in modern chemical research, serving as crucial structural motifs in a wide array of functional organic materials. rsc.org The biphenyl framework, consisting of two connected phenyl rings, provides a rigid and planar scaffold that is amenable to a variety of chemical modifications. tandfonline.comnih.gov This structural rigidity is a key factor in the design of materials with specific optical and electronic properties. uh.edu

One of the most prominent applications of biphenyl architectures is in the field of liquid crystals. rsc.orgtandfonline.com Compounds like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) were foundational in the development of liquid crystal displays (LCDs). wikipedia.orgresearchgate.net The elongated shape and anisotropic nature of biphenyl derivatives allow them to align in specific orientations under the influence of an electric field, a property that is harnessed in display technology. uh.edu The biphenyl core contributes to the thermal stability and broad temperature range of the nematic phase in these materials. tandfonline.com

Beyond liquid crystals, biphenyl structures are integral to the development of organic light-emitting diodes (OLEDs). nih.govresearchgate.net They are often incorporated into the host materials of the emissive layer, where their wide bandgap and ability to transport charge carriers (holes and electrons) are critical for efficient light emission. nih.govacs.org For instance, derivatives like 2,2′-bis(4,5-diphenyl-(1,2,4)-triazol-3-yl)biphenyl (BTBP) have been synthesized and used as host materials in high-efficiency blue phosphorescent OLEDs. nih.govacs.org The biphenyl core in these molecules provides good hole-transporting characteristics. nih.gov Furthermore, bridged biphenyls are being explored to create nematic liquid crystals with large π-conjugated systems for optoelectronic applications. rsc.org

In addition to materials science, the biphenyl motif is also found in a variety of other functional molecules, including pharmaceuticals and agricultural chemicals. rsc.org The ability to readily introduce different functional groups onto the biphenyl scaffold through reactions like the Suzuki-Miyaura and Ullmann couplings allows for the fine-tuning of their properties for specific applications. tandfonline.com

The Role of Ethynyl (B1212043) and Propyl Substituents in Functional Organic Compounds

The functional properties of 4-Ethynyl-4'-propyl-1,1'-biphenyl are significantly influenced by its ethynyl and propyl substituents. These groups, attached to the rigid biphenyl core, play distinct and complementary roles in determining the molecule's reactivity, intermolecular interactions, and bulk properties.

The Ethynyl Group:

The triple bond of the ethynyl group is rich in π-electrons, enabling it to participate in various non-covalent interactions. It can act as a hydrogen-bond acceptor and, through its acidic C-H bond, as a hydrogen-bond donor. nih.gov These interactions are crucial in directing the self-assembly of molecules in the solid state and in liquid crystalline phases. The electronic nature of the ethynyl group can also influence the electronic properties of the entire molecule, impacting its potential use in molecular electronics. nih.gov

The Propyl Group:

The propyl group (–CH₂CH₂CH₃) is a short, flexible alkyl chain that primarily influences the physical properties of the molecule. In the context of liquid crystals, the length and nature of the alkyl chain are critical in determining the type of mesophase formed and its temperature range. mdpi.commdpi.com The flexible alkyl chain disrupts the perfect packing that would lead to a high melting point, thus favoring the formation of a liquid crystalline phase over a wider temperature range. mdpi.commdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethynyl-4-(4-propylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16/c1-3-5-15-8-12-17(13-9-15)16-10-6-14(4-2)7-11-16/h2,6-13H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSZCHDBZRCUES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600251 | |

| Record name | 4-Ethynyl-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360768-57-6 | |

| Record name | 4-Ethynyl-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethynyl 4 Propyl 1,1 Biphenyl and Its Precursors

Convergent and Linear Synthesis Strategies for Biphenyl (B1667301) Core Formation

Precursor Synthesis via Functional Group Interconversion (e.g., Halogenation, Alkylation)

A crucial step in the synthesis of 4-ethynyl-4'-propyl-1,1'-biphenyl is the preparation of suitably functionalized precursors. This typically involves functional group interconversions on commercially available starting materials.

For instance, the synthesis of a key precursor, 4-propyl-4'-iodobiphenyl, is a common starting point. This can be achieved through various methods, including the alkylation of a biphenyl system or the coupling of two appropriately substituted benzene (B151609) rings. One of the benzene rings would bear a propyl group, while the other would be functionalized with an iodine atom, a reactive group ideal for subsequent cross-coupling reactions. The propyl group can be introduced via Friedel-Crafts alkylation or by using an organometallic reagent. Halogenation, specifically iodination, of the other phenyl ring sets the stage for the introduction of the ethynyl (B1212043) group.

Another approach involves the preparation of 4-(2,2-dibromovinyl)-4'-propylbiphenyl. This precursor can then be converted to the terminal ethynyl compound through a dehydrohalogenation reaction, often involving a lithium-halogen exchange followed by elimination.

Cross-Coupling Reactions for Biphenyl Linkage Formation

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds, and they are central to the synthesis of this compound.

The Sonogashira coupling is a widely used and highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.comwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. mdpi.comwikipedia.org In the context of synthesizing this compound, a common strategy involves the coupling of a 4-propyl-4'-halobiphenyl precursor with a protected alkyne, such as trimethylsilylacetylene. The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne and is subsequently removed in a desilylation step, often using a base like potassium carbonate in methanol (B129727), to yield the final product.

The general reaction is as follows:

The success of the Sonogashira coupling heavily relies on the choice of the palladium catalyst and its associated ligands. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. Bulky and electron-rich phosphine (B1218219) ligands are often employed to enhance the efficiency of the coupling. libretexts.org For instance, the use of di-tert-butylneopentylphosphine (B1584642) (DTBNpP) in a palladium precatalyst has been shown to facilitate copper-free Sonogashira couplings of aryl bromides at room temperature. nih.gov The optimization of the catalyst system is critical to maximize the yield and minimize side reactions, such as the undesirable homocoupling of the alkyne. rsc.org

| Catalyst System | Key Features |

| Pd(PPh₃)₄ / CuI | Classic and widely used system for Sonogashira coupling. |

| PdCl₂(PPh₃)₂ / CuI | Another common palladium catalyst, often used for its stability. |

| [DTBNpP]Pd(crotyl)Cl | Air-stable, monoligated precatalyst for room-temperature, copper-free couplings. nih.gov |

| Nanosized MCM-41-Pd | A heterogeneous catalyst that can be recovered and reused. mdpi.com |

Beyond the catalyst system, the reaction conditions play a pivotal role in the outcome of the Sonogashira coupling. The choice of solvent, base, and temperature can significantly impact the reaction rate and yield. Solvents such as toluene, THF, and DMF are commonly used. nih.gov The base, typically an amine like triethylamine (B128534) or piperidine, is essential for the deprotonation of the terminal alkyne. libretexts.orgrsc.org The reaction temperature is also a critical parameter, with many Sonogashira couplings proceeding efficiently at room temperature, while others may require heating to achieve optimal results. wikipedia.orgnih.gov Careful tuning of these conditions is necessary to suppress side reactions, such as the Glaser-type homocoupling of the alkyne, and to ensure high conversion to the desired product. rsc.org

| Parameter | Common Choices | Impact on Reaction |

| Solvent | Toluene, THF, DMF, Acetonitrile (B52724), 1,4-Dioxane. nih.govrsc.orgmdpi.com | Influences solubility of reagents and catalyst, can affect reaction rate. |

| Base | Triethylamine, Piperidine, Cesium Carbonate, Potassium Carbonate. libretexts.orgrsc.orgyoutube.com | Deprotonates the terminal alkyne to form the reactive acetylide. |

| Temperature | Room temperature to 80 °C. wikipedia.orgnih.govnih.gov | Affects reaction rate and can influence the formation of byproducts. |

| Atmosphere | Typically performed under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the catalyst and reagents. |

While the Sonogashira coupling is ideal for introducing the ethynyl group, the formation of the biphenyl core itself can be efficiently achieved through other cross-coupling reactions, most notably the Suzuki-Miyaura coupling. youtube.com This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. youtube.comlibretexts.org

For the synthesis of the 4-propylbiphenyl (B80277) core, one could couple 4-propylphenylboronic acid with a 4-halobenzene derivative, or vice versa. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. youtube.comlibretexts.org

The general reaction is as follows:

The choice between different cross-coupling strategies for the biphenyl core formation often depends on the availability and stability of the respective precursors.

Palladium-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes

Introduction of the Terminal Ethynyl Group

A critical transformation in the synthesis of this compound is the introduction of the terminal ethynyl (–C≡CH) functionality. This is typically achieved by creating a reactive precursor on the biphenyl ring and converting it into the desired alkyne.

Dehydrohalogenation of Dibromovinyl Precursors

A robust and common method for forming a terminal alkyne is the Corey-Fuchs reaction, which transforms an aldehyde into an alkyne through a two-step process. jk-sci.comtcichemicals.com

Formation of the Dibromoalkene: The first step involves the reaction of a 4'-propylbiphenyl-4-carbaldehyde precursor with a reagent system of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). jk-sci.comnrochemistry.com This reaction, analogous to a Wittig reaction, converts the aldehyde group into a 1,1-dibromo-2-alkene (dibromovinyl) group. organic-chemistry.orgalfa-chemistry.com The use of zinc powder can reduce the amount of PPh₃ needed, leading to higher yields and simpler purification. jk-sci.com

Double Dehydrohalogenation: The resulting dibromovinyl intermediate is then treated with a strong base, typically two equivalents of n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). tcichemicals.comnrochemistry.com The base abstracts two equivalents of hydrogen bromide (HBr), first forming a bromoalkyne intermediate, which then undergoes a lithium-halogen exchange and subsequent protonation upon workup to yield the final terminal alkyne. organic-chemistry.orgalfa-chemistry.com

Table 1: Corey-Fuchs Reaction Overview

| Step | Reactants | Reagents | Intermediate/Product | Purpose |

| 1 | 4'-propylbiphenyl-4-carbaldehyde | CBr₄, PPh₃ | 4-(2,2-dibromovinyl)-4'-propyl-1,1'-biphenyl | Conversion of aldehyde to dibromoalkene. alfa-chemistry.com |

| 2 | 4-(2,2-dibromovinyl)-4'-propyl-1,1'-biphenyl | n-BuLi, then H₂O | This compound | Formation of the terminal alkyne via elimination. jk-sci.com |

Desilylation Methods for Terminal Alkyne Generation

An alternative and highly versatile route to the terminal alkyne involves the use of a silyl-protected alkyne, which is first coupled to the biphenyl scaffold and then deprotected. This method is valued for its mild conditions and high functional group tolerance. gelest.com

Sonogashira Coupling: This step typically involves the palladium-catalyzed cross-coupling of a 4-halo-4'-propylbiphenyl (e.g., 4-iodo-4'-propylbiphenyl) with a silyl-protected acetylene, such as (trimethylsilyl)acetylene (TMSA). The reaction requires a copper(I) co-catalyst and a base. The silyl (B83357) group acts as a protecting group, preventing unwanted side reactions of the terminal alkyne. nih.gov

Desilylation (Deprotection): Once the silyl-protected alkyne is in place, the silyl group is removed to reveal the terminal alkyne. The conditions for this step depend on the specific silyl group used. nih.gov

Trimethylsilyl (TMS) Group Removal: The TMS group can be cleaved under mild, basic conditions. A common and effective method is using potassium carbonate (K₂CO₃) in methanol (MeOH). chemicalforums.comchemspider.com The methoxide (B1231860) ion attacks the silicon atom, leading to the cleavage of the silicon-carbon bond. chemicalforums.com

Triisopropylsilyl (TIPS) Group Removal: The bulkier TIPS group is more stable and requires a stronger reagent for removal. Tetrabutylammonium fluoride (B91410) (TBAF) in THF is the standard reagent for this transformation. gelest.comyoutube.com The high affinity of fluoride for silicon drives the reaction to completion. stackexchange.com

Table 2: Common Desilylation Reagents for Silyl-Protected Alkynes

| Silyl Group | Reagent | Solvent | Key Features |

| Trimethylsilyl (TMS) | Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Mild, cost-effective, and common for base-tolerant substrates. chemicalforums.comchemspider.com |

| Trimethylsilyl (TMS) / Triisopropylsilyl (TIPS) | Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF) | Very effective, works for robust silyl groups, but more basic. gelest.comchemspider.com |

Strategies for Propyl Group Incorporation onto the Biphenyl Scaffold

The introduction of the propyl group is a key step in building the biphenyl backbone. This is almost exclusively accomplished using palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency in forming carbon-carbon bonds. gre.ac.uk

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for this purpose. researchgate.netresearchgate.net A typical strategy involves the reaction of an arylboronic acid or ester with an aryl halide. For the synthesis of this compound, two main pathways can be envisioned:

Pathway A: Coupling of 4-propylphenylboronic acid with a 4-halo-1-ethynylbenzene (or a protected version thereof).

Pathway B: Coupling of 4-ethynylphenylboronic acid with a 1-halo-4-propylbenzene .

The reaction is catalyzed by a palladium complex and requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid. The choice of pathway often depends on the commercial availability and stability of the starting materials. The Suzuki reaction is favored for its mild conditions and tolerance of a wide variety of functional groups. researchgate.netgoogle.commdpi.com

Advanced Purification and Isolation Techniques for High Purity this compound

Achieving high purity is essential, especially for applications in liquid crystals and electronics, where even trace impurities can degrade performance. A multi-step purification protocol is therefore standard. unacademy.com

Column Chromatography : This is the primary method for separating the target compound from reaction byproducts and excess reagents. unacademy.com The crude product mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297), is passed through the column. Compounds separate based on their differing affinities for the stationary and mobile phases.

Crystallization/Recrystallization : This technique is used to achieve a higher level of purity after initial chromatographic separation. youtube.comyoutube.com The solid is dissolved in a minimum amount of a suitable hot solvent, and the solution is cooled slowly. The desired compound, being less soluble at lower temperatures, will form pure crystals, while impurities remain dissolved in the "mother liquor." youtube.com The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.

Sublimation : For obtaining ultra-high purity material, sublimation can be employed. The solid is heated under a high vacuum, causing it to transform directly into a gas, leaving non-volatile impurities behind. The pure gaseous compound is then condensed on a cooled surface to form crystals.

Zone Refining : A specialized technique used for purifying crystalline solids, including liquid crystals, where a narrow molten zone is moved along a solid sample. tandfonline.com Impurities concentrate in the molten zone and are moved to one end of the sample, resulting in a highly purified solid.

The purity of the final product is rigorously verified using analytical methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

Chemical Transformations and Reactivity of 4 Ethynyl 4 Propyl 1,1 Biphenyl

Reactions of the Ethynyl (B1212043) Functional Group

The terminal alkyne, or ethynyl group, is a highly reactive site within the molecule, readily participating in oxidation, reduction, cycloaddition, and nucleophilic addition reactions.

Oxidation Reactions of the Alkyne Moiety (e.g., Formation of Carbonyl Compounds)

The ethynyl group of 4-ethynyl-4'-propyl-1,1'-biphenyl can undergo oxidation to yield carbonyl compounds. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can cleave the carbon-carbon triple bond. masterorganicchemistry.com

Oxidative cleavage of the terminal alkyne with ozone, followed by a workup, typically results in the formation of a carboxylic acid and carbon dioxide. masterorganicchemistry.com In the case of this compound, this would lead to the formation of 4'-propyl-[1,1'-biphenyl]-4-carboxylic acid and CO₂. masterorganicchemistry.com Similarly, reaction with hot, concentrated potassium permanganate would also yield the corresponding carboxylic acid. masterorganicchemistry.com

Under milder, neutral conditions with potassium permanganate, it is possible to form a 1,2-diketone without cleaving the carbon-carbon bond. masterorganicchemistry.com

| Oxidizing Agent | Conditions | Product(s) |

| Ozone (O₃), then workup | Cleavage | 4'-propyl-[1,1'-biphenyl]-4-carboxylic acid, Carbon Dioxide |

| Potassium Permanganate (KMnO₄) | Hot, concentrated | 4'-propyl-[1,1'-biphenyl]-4-carboxylic acid |

| Potassium Permanganate (KMnO₄) | Neutral, mild | 4'-propyl-1,1'-biphenyl-4-yl-ethanedione |

Reduction Reactions of the Alkyne Moiety (e.g., Hydrogenation to Alkenes or Alkanes)

The ethynyl group can be reduced to either an alkene or an alkane, depending on the reagents and reaction conditions employed.

Catalytic hydrogenation is a common method for this transformation. The use of a palladium catalyst on carbon (Pd/C) with hydrogen gas (H₂) will typically lead to the complete reduction of the alkyne to the corresponding alkane, 4-ethyl-4'-propyl-1,1'-biphenyl.

For a partial reduction to the alkene, 4-propyl-4'-vinyl-1,1'-biphenyl, specific catalysts are required. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic example that facilitates the syn-addition of hydrogen, yielding the cis-alkene. Alternatively, dissolving metal reductions, such as with sodium in liquid ammonia, produce the trans-alkene.

| Reagent(s) | Product |

| H₂, Pd/C | 4-ethyl-4'-propyl-1,1'-biphenyl (Alkane) |

| H₂, Lindlar's Catalyst | (Z)-4-propyl-4'-vinyl-1,1'-biphenyl (cis-Alkene) |

| Na, NH₃ (l) | (E)-4-propyl-4'-vinyl-1,1'-biphenyl (trans-Alkene) |

Cycloaddition Chemistry (e.g., Click Reactions) for Derivatization

The ethynyl group of this compound is an excellent participant in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchem101.comalliedacademies.orgsigmaaldrich.com This reaction allows for the efficient and highly regioselective formation of a 1,2,3-triazole ring by reacting the terminal alkyne with an azide. alliedacademies.org

This methodology is widely used for bioconjugation and the synthesis of complex molecular architectures due to its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups. medchem101.comalliedacademies.org For instance, this compound can be "clicked" onto azide-functionalized molecules to create novel materials or biologically active compounds. medchem101.com

Beyond CuAAC, other cycloaddition reactions are possible. For example, strain-promoted azide-alkyne cycloaddition (SPAAC) can occur with strained cyclooctynes, eliminating the need for a copper catalyst which can be cytotoxic in biological applications. nih.gov Diels-Alder type reactions, although less common for simple alkynes, can also be envisioned with appropriate dienes under thermal or photochemical conditions. youtube.comyoutube.com

| Reaction Type | Reactant | Product |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | 1,4-disubstituted 1,2,3-triazole |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Cyclooctyne-Azide | Substituted triazole |

Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond of the ethynyl group is susceptible to attack by nucleophiles. The nature of the addition, whether it is a 1,2- or a conjugate (1,4) addition, can be influenced by the type of nucleophile used. youtube.comyoutube.com

Strong, "hard" nucleophiles such as Grignard reagents or organolithium compounds tend to favor 1,2-addition directly to one of the carbons of the alkyne. youtube.com Weaker, "soft" nucleophiles, like cuprates or stabilized enolates, can undergo conjugate addition if the biphenyl (B1667301) system is appropriately substituted to create an α,β-unsaturated system. youtube.com

For this compound itself, direct nucleophilic addition to the alkyne is a primary pathway. The addition of a nucleophile (Nu⁻) followed by protonation would lead to a substituted alkene. The regioselectivity of this addition can be influenced by steric and electronic factors.

Reactions of the Biphenyl Core

The biphenyl core of this compound is an aromatic system and thus undergoes electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

The positions on the two phenyl rings are susceptible to substitution by electrophiles. The directing effects of the existing substituents—the ethynyl group and the propyl group—will influence the position of the incoming electrophile. oxfordsciencetrove.comyoutube.com

Both the ethynyl and the propyl groups are ortho-, para-directing activators, although the activating effect of the alkyl group is generally stronger. However, the para positions on both rings are already substituted. Therefore, electrophilic substitution will primarily occur at the ortho positions relative to the existing substituents. youtube.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom onto the aromatic rings, likely at the positions ortho to the propyl and/or ethynyl groups. libretexts.org

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the rings, again favoring the ortho positions.

The precise distribution of products would depend on the specific reaction conditions and the relative activating strengths of the two substituents.

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | Ortho-brominated derivatives |

| Nitration | HNO₃, H₂SO₄ | Ortho-nitrated derivatives |

Aryl Coupling and Functionalization of the Biphenyl System

The biphenyl scaffold of this compound, along with its terminal alkyne, serves as a versatile platform for a variety of carbon-carbon bond-forming reactions, which are fundamental in the synthesis of more complex molecular architectures.

The terminal ethynyl group is particularly reactive in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. organic-chemistry.org This reaction allows for the coupling of the terminal alkyne with aryl or vinyl halides, providing a direct method to extend the conjugated system of the molecule. The general conditions for a Sonogashira coupling involve a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base.

The biphenyl system itself can be further functionalized through various cross-coupling reactions. For this to occur, the biphenyl must first be converted to a suitable derivative, such as a halide or a boronic acid/ester. For instance, if this compound were to be brominated, the resulting aryl bromide could then participate in Suzuki-Miyaura coupling reactions. The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl linkages, employing a palladium catalyst and a base to couple an organoboron species with an organohalide. gre.ac.uklibretexts.org

Modern synthetic methodologies also allow for the direct functionalization of C-H bonds, a process known as C-H activation. nih.gov This approach avoids the need for pre-functionalization of the aromatic ring. While specific studies on the C-H functionalization of this compound are not prevalent, the principles of directing group-assisted C-H activation suggest that the existing substituents could be used to control the position of new functional groups. nih.gov

The following table summarizes the potential aryl coupling and functionalization reactions for derivatives of this compound, based on well-established synthetic protocols for related compounds.

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

| Sonogashira Coupling | This compound | Aryl/Vinyl Halide | Pd(PPh₃)₄, CuI, Base (e.g., NEt₃) | Extended Conjugated System |

| Suzuki-Miyaura Coupling | 4-Bromo-4'-propyl-1,1'-biphenyl (hypothetical) | Arylboronic Acid | Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₂CO₃) | Functionalized Biaryl |

| Heck Coupling | 4-Bromo-4'-propyl-1,1'-biphenyl (hypothetical) | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base (e.g., NEt₃) | Alkenyl-Substituted Biaryl |

It is important to note that the yields and specific conditions for these reactions would need to be empirically optimized for this compound and its derivatives.

Spectroscopic and Analytical Characterization Methodologies for 4 Ethynyl 4 Propyl 1,1 Biphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 4-Ethynyl-4'-propyl-1,1'-biphenyl. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is instrumental in identifying the various types of protons present in this compound. The spectrum reveals characteristic signals for the ethynyl (B1212043), propyl, and biphenyl (B1667301) protons, with their chemical shifts and coupling patterns providing a definitive fingerprint of the molecule.

The ethynyl proton typically appears as a sharp singlet in the range of δ 2.5–3.0 ppm. The propyl group exhibits a more complex pattern, with the terminal methyl (CH₃) protons appearing as a triplet, the adjacent methylene (B1212753) (CH₂) protons as a multiplet, and the benzylic methylene (CH₂) protons also as a triplet. The aromatic protons of the biphenyl core resonate in the downfield region, typically between δ 7.0 and 8.0 ppm, often as a series of multiplets due to complex spin-spin coupling. rsc.org

Table 1: Representative ¹H NMR Data for this compound and Related Structures

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Ethynyl-H | 2.5 - 3.0 | s (singlet) | N/A | |

| Propyl-CH₃ | ~0.9 | t (triplet) | ~7.5 | rsc.org |

| Propyl-CH₂ | ~1.6 | m (multiplet) | ~7.5 | rsc.org |

| Propyl-Ar-CH₂ | ~2.6 | t (triplet) | ~7.5 | rsc.org |

| Aromatic-H | 7.0 - 8.0 | m (multiplet) | N/A | rsc.org |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the unambiguous assignment of the entire carbon framework.

The ethynyl carbons resonate at characteristic chemical shifts, with the terminal alkyne carbon appearing around δ 77-84 ppm and the internal alkyne carbon at a slightly downfield position. The carbons of the propyl group are found in the upfield region of the spectrum. The aromatic carbons of the biphenyl rings appear in the range of δ 120-145 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Ethynyl (C≡CH) | ~77-84 | rsc.org |

| Ethynyl (C≡CH) | ~88-95 | rsc.org |

| Propyl (CH₃) | ~14 | rsc.org |

| Propyl (CH₂) | ~24 | rsc.org |

| Propyl (Ar-CH₂) | ~38 | rsc.org |

| Aromatic C-H | ~125-133 | rsc.org |

| Aromatic C (quaternary) | ~138-145 | rsc.org |

Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To further solidify the structural assignment, two-dimensional (2D) NMR techniques are often employed. Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling networks, helping to trace the connectivity within the propyl group and the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C NMR data.

For long-range correlations, Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful. allfordrugs.com It reveals couplings between protons and carbons that are two or three bonds apart. This is crucial for establishing the connection between the propyl group and one phenyl ring, the ethynyl group and the other phenyl ring, and the linkage between the two phenyl rings themselves.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups present in this compound by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays distinct absorption bands that confirm the presence of its key functional groups. A sharp, weak absorption band around 3300 cm⁻¹ is characteristic of the C≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch itself gives rise to a weak to medium absorption in the region of 2100-2140 cm⁻¹.

The presence of the propyl group is indicated by C-H stretching vibrations in the 2850-2960 cm⁻¹ range and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The aromatic nature of the biphenyl core is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, typically appearing as a series of absorptions between 1400 and 1600 cm⁻¹.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyne C-H | Stretch | ~3300 | Sharp, Weak |

| Alkyne C≡C | Stretch | ~2110 | Weak-Medium |

| Aromatic C-H | Stretch | >3000 | Variable |

| Alkyl C-H | Stretch | 2850-2960 | Medium-Strong |

| Aromatic C=C | Stretch | 1400-1600 | Variable |

| Alkyl C-H | Bend | ~1465, ~1375 | Variable |

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR. Often, vibrations that are weak in the FTIR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the C≡C triple bond stretch is typically a very strong and sharp band in the Raman spectrum, making it a particularly useful diagnostic tool. researchgate.net The symmetric breathing modes of the aromatic rings also give rise to intense Raman signals. researchgate.net While specific Raman data for this compound is not widely published, analysis of similar biphenyl and alkyne-containing molecules provides a strong basis for interpreting its spectrum. researchgate.netspectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the verification of the molecular weight and the elucidation of the structure of this compound through analysis of its fragmentation patterns. The nominal molecular weight of this compound, derived from its chemical formula C₁₇H₁₆, is 220.31 g/mol . nih.govchemscene.com

While specific fragmentation data for this compound is not extensively detailed in the public literature, the fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of related chemical structures. nih.govchemguide.co.uk Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺•) at m/z 220. The subsequent fragmentation would likely involve characteristic losses from the propyl group and cleavage of the biphenyl structure.

Expected Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A peak at m/z 205, corresponding to the [M-15]⁺ ion, would result from the cleavage of the terminal methyl group from the propyl substituent.

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group from the propyl chain would lead to a prominent fragment ion at m/z 191, representing the [M-29]⁺ ion. This is often a favorable fragmentation for propyl-substituted aromatic compounds. chemguide.co.uk

Benzylic cleavage: The bond between the propyl group and the phenyl ring could cleave, although this is generally less favored than the loss of smaller alkyl radicals.

Fragmentation of the biphenyl core: The biphenyl structure itself is relatively stable, but at higher energies, fragmentation can occur, leading to ions corresponding to phenyl or substituted phenyl fragments.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [C₁₇H₁₆]⁺• | 220 | Molecular Ion (M⁺•) |

| [C₁₆H₁₃]⁺ | 205 | Loss of methyl radical (•CH₃) |

| [C₁₅H₁₁]⁺ | 191 | Loss of ethyl radical (•C₂H₅) |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which serves as a powerful confirmation of the elemental composition of this compound. For a molecule with the formula C₁₇H₁₆, the calculated exact mass is 220.1252 u. Experimental HRMS analysis would be expected to yield a value extremely close to this, providing high confidence in the compound's identity and distinguishing it from other potential isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds like this compound. In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, confirming the identity of the main peak and any impurities.

For this compound, a low-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane phase, is suitable for separation. cromlab-instruments.es The resulting chromatogram would ideally show a single, sharp peak corresponding to the target compound at a specific retention time. The integration of this peak area relative to the total area of all peaks in the chromatogram allows for a quantitative assessment of purity. Purity levels for commercially available this compound are often reported as greater than 98.0% as determined by GC. The mass spectrum of the main peak should align with the expected molecular ion and fragmentation pattern of the compound, while the mass spectra of any minor peaks can be used to identify potential impurities, such as starting materials from synthesis or side-products. The use of selected ion monitoring (SIM) mode in GC-MS can enhance sensitivity and selectivity for detecting trace-level impurities. tsijournals.comresearchgate.net

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, encompassing UV-Vis and fluorescence techniques, provides critical insights into the electronic structure of this compound. The electronic properties are dominated by the extended π-conjugated system formed by the two phenyl rings and the ethynyl group. This conjugation is a key determinant of the molecule's absorption and emission characteristics.

The parent compound, biphenyl, exhibits a strong absorption band around 250 nm. nist.gov The introduction of an ethynyl group, which extends the π-conjugation, is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to biphenyl. Ethynyl-substituted aromatic compounds typically show intense absorption bands. researchgate.net The propyl group, being an alkyl substituent, is an auxochrome and is expected to have a minor effect on the position of the main absorption band, possibly causing a slight red shift. Therefore, this compound is predicted to have a primary absorption maximum at a wavelength longer than 250 nm. The spectrum would likely show a high molar absorptivity (ε), characteristic of a strongly allowed π→π* transition.

Table 2: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Transition Type | Predicted λmax (nm) | Structural Origin |

| π→π* | > 250 | Extended conjugation of the ethynyl-biphenyl system |

Many biphenyl derivatives are known to be fluorescent, and it is anticipated that this compound would exhibit fluorescence upon excitation at a wavelength corresponding to its absorption maximum. The extended conjugation provided by the ethynyl group often enhances fluorescence quantum yield. The emission spectrum would be expected to be a near mirror image of the absorption band, with the emission maximum at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift).

The fluorescence properties of biphenyl systems can be sensitive to the molecular geometry and the surrounding environment. The planarity of the two phenyl rings in the excited state influences the fluorescence characteristics. The propyl group may introduce some rotational flexibility, which could affect the non-radiative decay pathways and thus the fluorescence intensity. The specific excitation and emission wavelengths, as well as the quantum yield, would need to be determined experimentally.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic techniques are fundamental to the isolation, purification, and analytical assessment of this compound. Given its nonpolar nature, reversed-phase high-performance liquid chromatography (HPLC) and normal-phase column chromatography are the primary methods employed.

During its synthesis, for instance via a Sonogashira coupling, monitoring the reaction progress is often achieved using thin-layer chromatography (TLC) or HPLC. Following the reaction, purification is typically accomplished by column chromatography on silica (B1680970) gel, using a nonpolar eluent system such as a hexane (B92381)/ethyl acetate (B1210297) mixture. Final purification to achieve high purity (>99%) often involves recrystallization or preparative HPLC.

For analytical purposes, HPLC is a powerful tool for purity determination and quantification. A reversed-phase setup is commonly used, where the stationary phase is nonpolar (e.g., C18 or biphenyl-functionalized silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comchromatographyonline.comsielc.com The choice of stationary phase can influence the selectivity of the separation. Biphenyl-based stationary phases, for example, can offer enhanced π-π interactions, providing different selectivity for aromatic compounds compared to traditional C18 columns. chromatographyonline.com A typical HPLC analysis would involve injecting a solution of the compound and monitoring the eluent with a UV detector set to a wavelength where the compound strongly absorbs. The purity is determined by the relative area of the main peak.

Table 3: Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | Purification after synthesis |

| Reversed-Phase HPLC | C18 or Biphenyl | Acetonitrile/Water | Purity analysis, quantification, reaction monitoring |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a nonpolar compound such as this, reversed-phase HPLC is the most common and effective approach.

In reversed-phase HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol (B129727). The retention of this compound is primarily governed by hydrophobic interactions with the stationary phase. The ethynyl and propyl groups contribute to its nonpolar character, leading to strong retention on reversed-phase columns.

Detailed Research Findings:

Research on the separation of related polyphenyl compounds provides a strong basis for developing an effective HPLC methodology for this compound. The choice of stationary phase is critical for achieving optimal separation. While standard C18 (octadecylsilane) columns are widely used, stationary phases with different selectivities, such as phenyl-hexyl or biphenyl phases, can offer unique advantages for aromatic compounds. qub.ac.uk The biphenyl stationary phase, in particular, can provide enhanced retention and selectivity for compounds with extended π-systems, like the biphenyl core of the target molecule, due to potential π-π interactions. chromatographyonline.com

The mobile phase composition, specifically the ratio of organic modifier to water, is a key parameter for controlling the retention time. A higher concentration of the organic modifier (e.g., acetonitrile) will decrease the retention time, while a lower concentration will increase it. Gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to achieve efficient separation of complex mixtures containing compounds with a wide range of polarities. qub.ac.uk

Detection is typically performed using a UV detector, as the biphenyl chromophore of this compound exhibits strong absorbance in the ultraviolet region. A wavelength of around 254 nm or 280 nm is often suitable for the detection of such aromatic compounds. qub.ac.uk

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Stationary Phase | Biphenyl or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) | Enhanced selectivity for aromatic compounds through π-π interactions. qub.ac.ukchromatographyonline.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Effective for eluting nonpolar compounds in reversed-phase chromatography. qub.ac.ukhawach.com |

| Flow Rate | 0.5 - 1.0 mL/min | Typical flow rate for analytical scale HPLC providing good separation efficiency. |

| Column Temperature | 35 °C | Controlled temperature ensures reproducible retention times. chromatographyonline.com |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at multiple wavelengths and spectral confirmation of the peak. scielo.br |

| Detection Wavelength | 254 nm or 280 nm | Strong absorbance for the biphenyl chromophore. qub.ac.uk |

| Injection Volume | 5 - 20 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound has a sufficiently high boiling point and is thermally stable, GC is a suitable method for its characterization, particularly for purity assessment. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing the stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase.

For the analysis of biphenyl derivatives, a nonpolar or moderately polar capillary column is generally preferred. A common choice is a column coated with a polysiloxane-based stationary phase, such as 5% diphenyl-95% dimethyl polysiloxane. trajanscimed.com This type of phase separates compounds primarily based on their boiling points, but the phenyl groups in the stationary phase can also provide some selectivity for aromatic analytes through π-π interactions.

Detailed Research Findings:

Studies on the GC analysis of biphenyls and related aromatic compounds have demonstrated the effectiveness of using capillary columns with temperature programming. osti.govnih.gov Temperature programming, where the column temperature is gradually increased during the analysis, is crucial for eluting compounds with a wide range of boiling points in a reasonable time and with good peak shape. The initial oven temperature, ramp rate, and final temperature are optimized to achieve the desired separation.

The choice of detector is also important. A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity for hydrocarbons like this compound. For more definitive identification, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS). This provides not only retention time data but also a mass spectrum of the compound, which serves as a molecular fingerprint and allows for unambiguous identification by comparing it to spectral libraries or through interpretation of the fragmentation pattern. nist.gov

Table 2: Illustrative GC Parameters for the Analysis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | 5% Phenyl-95% Dimethylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Good general-purpose column for separating aromatic compounds based on boiling point and polarity. trajanscimed.com |

| Carrier Gas | Helium or Hydrogen | Inert gases commonly used in GC to transport the analyte through the column. 50megs.com |

| Inlet Temperature | 250 - 300 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. 50megs.com |

| Oven Temperature Program | e.g., Initial 150 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min) | Allows for the separation of compounds with a range of volatilities. osti.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for universal detection of organic compounds; MS for definitive identification. nist.gov |

| Detector Temperature | 300 - 320 °C | Prevents condensation of the analyte in the detector. |

| Injection Mode | Split/Splitless | Split mode for concentrated samples to avoid column overload; splitless for trace analysis. |

Applications of 4 Ethynyl 4 Propyl 1,1 Biphenyl in Advanced Materials Science

Liquid Crystalline Materials Development

The elongated and rigid structure of 4-ethynyl-4'-propyl-1,1'-biphenyl is a key feature that makes it suitable for applications in liquid crystal technologies.

This compound as a Mesogenic Core

The fundamental building block of a liquid crystal molecule is the mesogenic core, which is responsible for the formation of the liquid crystalline phases. The biphenyl (B1667301) group in this compound serves as a rigid mesogenic unit. researchgate.net This rigidity, combined with the linear shape of the molecule, facilitates the parallel alignment of molecules, a prerequisite for liquid crystalline behavior. The presence of the biphenyl core contributes to the thermal stability of the resulting liquid crystal phases. Molecules with biphenyl rings are known to be utilized in creating materials with nematic and smectic phases. mdpi.com The combination of a rigid core and flexible terminal groups, such as the propyl chain in this compound, is a common design strategy for creating calamitic (rod-like) liquid crystals. nih.govmdpi.com

Structure-Mesophase Relationship Studies

The specific arrangement and nature of the constituent parts of this compound directly influence the type of liquid crystal phase (mesophase) it forms and the temperature range over which these phases are stable. The interplay between the rigid biphenyl core, the polarizable ethynyl (B1212043) group, and the non-polar propyl chain is crucial in determining these properties.

Detailed studies on analogous compounds have shown that even small changes in the molecular structure, such as the length of the alkyl chain or the nature of the linking group, can have a significant impact on the mesomorphic behavior. mdpi.com For instance, the introduction of a triple bond, as in the ethynyl group, is known to increase the birefringence of liquid crystals, a critical property for display applications. mdpi.com

Integration into Liquid Crystal Mixtures for Display and Optoelectronic Applications

While pure this compound may exhibit liquid crystalline properties, its primary utility is often as a component in liquid crystal mixtures. These mixtures are carefully formulated to achieve specific properties required for various applications, such as liquid crystal displays (LCDs) and other optoelectronic devices.

The addition of this compound to a liquid crystal mixture can be used to tailor several key parameters:

Operating Temperature Range: By carefully selecting the components, the melting point and clearing point of the mixture can be adjusted to be suitable for practical device operation, often around room temperature.

Birefringence (Δn): The high polarizability of the ethynyl group contributes to a higher birefringence. mdpi.com High-birefringence liquid crystals are desirable for applications requiring fast switching times, such as in advanced display technologies. mdpi.com

Dielectric Anisotropy (Δε): The polar nature of the ethynyl group can influence the dielectric anisotropy of the mixture, which is crucial for the addressing and switching of the liquid crystal molecules in an electric field.

The goal of formulating these mixtures is to create a material with the optimal combination of properties for a specific application, balancing factors like a broad nematic phase range, low viscosity, and appropriate optical and dielectric properties. mdpi.com

Organic Electronic and Optoelectronic Devices

The conjugated π-system of this compound makes it a promising candidate for use in organic electronics, where the transport of charge carriers through molecular structures is fundamental.

Building Block for Organic Semiconductors

Organic semiconductors are the active materials in a variety of electronic devices. sigmaaldrich.com The defining feature of these materials is their extended π-conjugated system, which allows for the delocalization of electrons and the transport of charge. sigmaaldrich.com this compound, with its conjugated biphenyl core and ethynyl group, serves as a valuable building block for the synthesis of more complex organic semiconductors. tcichemicals.com

The rigid and planar structure of the biphenyl unit facilitates π-π stacking interactions between adjacent molecules in the solid state. These interactions are crucial for efficient charge transport. The ethynyl group can be used for further chemical modifications, such as in Sonogashira cross-coupling reactions, to extend the conjugation length and create larger, more complex organic semiconducting molecules and polymers. nih.gov The properties of the final semiconductor can be tuned by incorporating different functional groups, and this compound provides a versatile platform for such synthetic strategies.

Precursor for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The development of efficient and stable materials is a key challenge in the fields of OLEDs and OPVs. As a building block for organic semiconductors, this compound can be a precursor to materials used in these devices.

In the context of OLEDs , materials derived from this compound could potentially be used in various layers of the device structure, such as the hole transport layer (HTL), the electron transport layer (ETL), or the emissive layer (EML). The ability to modify the molecule allows for the tuning of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for ensuring efficient charge injection and transport between the different layers of the OLED, as well as for controlling the color of the emitted light. For instance, silicon-containing aromatic compounds, which share structural similarities in terms of having an aromatic core and functional side groups, have been investigated for their potential in OLEDs. dakenchem.com

In the realm of OPVs , the goal is to create materials that can efficiently absorb sunlight and convert it into electrical energy. This requires a material with a suitable bandgap to absorb a broad range of the solar spectrum and good charge transport properties to extract the photogenerated charges. By polymerizing or co-polymerizing monomers derived from this compound, it is possible to create materials with tailored absorption spectra and energy levels that are well-matched for use as either the donor or acceptor material in a bulk heterojunction solar cell. The versatility of using building blocks like this allows for the systematic optimization of material properties to improve the power conversion efficiency of OPV devices.

Charge Transport Layer Components

In the realm of organic electronics, the performance of devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) is highly dependent on the efficiency of charge transport layers. This compound possesses structural features that make it a promising candidate for incorporation into these layers.

The extended π-conjugation across the biphenyl system, further enhanced by the ethynyl group, is a key characteristic for potential organic semiconductors. This conjugation creates pathways for the delocalization of electrons, which is fundamental for charge mobility. Computational studies using Density Functional Theory (DFT) can be employed to model the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the compound to predict its charge transport capabilities. The efficiency of charge transport in organic semiconductor materials can be significantly impacted by the presence of charge carrier traps, which are localized states within the material's band-gap that can impede carrier movement. rsc.org

The asymmetric substitution of the biphenyl core, with an ethynyl group on one end and a propyl group on the other, influences its material properties. The propyl group can introduce a degree of rotational flexibility and may disrupt crystal packing, which can improve solubility in organic solvents—a crucial factor for solution-based processing of electronic device layers. Conversely, the planar and rigid nature of the biphenyl scaffold is a desirable trait. Research on other push-pull systems containing biphenyl groups has demonstrated that this moiety can induce high hole-mobility, a critical parameter for charge transport layers in photovoltaic cells. rsc.org

Table 1: Key Molecular Features for Charge Transport Applications

| Feature | Role in Charge Transport | Source |

|---|---|---|

| Biphenyl Core | Provides a rigid, planar, and conjugated scaffold for electron delocalization. | |

| Ethynyl Group | Extends π-conjugation, enhancing semiconductor properties. |

| Propyl Group | Improves solubility in organic solvents for easier processing. | |

Polymer Chemistry and Network Formation

The reactivity of the terminal alkyne (ethynyl group) makes this compound a versatile building block, or monomer, for creating complex polymeric structures with tailored properties.

This compound can serve as a monomer in the synthesis of poly(phenylacetylene) (PPA) derivatives. These polymers are noted for their π-conjugated backbones, which impart useful electronic and optical properties. The polymerization of phenylacetylene (B144264) and its derivatives can be achieved through various methods, including using metathesis catalysts. osti.gov

A well-documented route for synthesizing a related polymer, poly(4-ethynyl-phenylacetylene), involves the polymerization of a silane-protected monomer, followed by a deprotection step. osti.gov For a monomer like this compound, a similar strategy could be envisioned. The polymerization of phenylacetylene derivatives using a WCl₆/Ph₄Sn metathesis catalyst system has been shown to be highly effective. osti.gov The resulting polymers often feature a fully π-electron conjugated molecular structure along the backbone. osti.gov The presence of the propyl group on the biphenyl monomer would likely enhance the solubility of the resulting polymer in common organic solvents, a significant advantage over unsubstituted PPA which often suffers from limited solubility. osti.gov

Table 2: Research Findings on Poly(phenylacetylene) Synthesis

| Monomer Example | Catalyst System | Resulting Polymer Properties | Source |

|---|---|---|---|

| 4-triisopropylsilylethynyl-phenylacetylene | WCl₆/Ph₄Sn | High molecular weight (Mn= 274 kg/mol ), soluble in aromatic solvents (before deprotection). | osti.gov |

The defined geometry and reactive functionality of this compound make it an excellent candidate for use as an organic linker or ligand in the construction of highly ordered, porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). ossila.commdpi.com These materials are constructed from molecular building blocks—organic ligands and, in the case of MOFs, metal ions or clusters—that self-assemble into extended, crystalline networks. mdpi.comrsc.org

The linear, rigid nature of the biphenyl unit acts as a strut, while the terminal ethynyl group provides a reactive site for forming covalent bonds (in COFs) or coordinating to metal centers (in MOFs). A closely related molecule, 4,4'-Diethynyl-1,1'-biphenyl (DEBP), is a well-established rigid linear ligand used for these purposes. ossila.com The ethynyl groups in DEBP readily participate in reactions like Sonogashira cross-coupling to form porous polymeric networks. ossila.com By analogy, the single ethynyl group of this compound allows it to function as a monodentate ligand, capable of terminating or modifying the surface of a framework structure.

The design of porous polymers relies on the geometric properties of the constituent monomers. The use of rigid, linear linkers like biphenyl derivatives is a common strategy to create materials with defined and predictable pore structures. ossila.commdpi.com

For example, when 4,4'-Diethynyl-1,1'-biphenyl (DEBP) is used as a linker with specific trigonal nodes, it forms a microporous organic polymer with a defined pore size of 1.08 nm. ossila.com While this compound has only one reactive connection point, it can be used to control the growth of porous structures or to functionalize the pore surfaces. The biphenyl unit provides the necessary rigidity and length to the structure, while the propyl group can influence the polymer's interaction with different solvents and guest molecules, potentially tuning the material's hydrophobicity and adsorption characteristics. chemrxiv.org The synthesis of phenyl porous organic polymers (P-POPs) from biphenyl monomers has been shown to create adsorbents with large specific surface areas (up to 1098 m²/g) and high pore volumes. mdpi.com

Ligand in the Formation of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Advanced Functional Materials

Derivatives and polymers of this compound can be engineered to create advanced materials with specific functions, such as chemical sensing.

The inherent properties of the biphenyl and ethynyl groups can be harnessed to develop chemical sensors and probes. The extended π-system of the molecule can give rise to fluorescence, a property that can be modulated by the presence of specific analytes.

A prime example is the use of the related linker, 4,4'-Diethynyl-1,1'-biphenyl (DEBP), to construct a Lewis acidic microporous organic polymer. ossila.com This material exhibits a selective "turn-on" blue emission specifically in the presence of fluoride (B91410) ions in aqueous mixtures, with a low detection limit of 2.6 μM. ossila.com This demonstrates that a framework built with ethynyl-biphenyl linkers can act as a highly sensitive and selective fluorescent sensor. Derivatives of this compound could be incorporated into similar frameworks or used to create standalone sensor molecules. The planar biphenyl structure is also known to facilitate interactions with aromatic residues in the active sites of enzymes, suggesting its potential as a pharmacophore or a scaffold for designing biological probes.

Computational Chemistry and Theoretical Modeling of 4 Ethynyl 4 Propyl 1,1 Biphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems. For 4-Ethynyl-4'-propyl-1,1'-biphenyl, DFT calculations are instrumental in predicting its fundamental electronic and structural properties.

Prediction of Electronic Properties

DFT methods are frequently used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining a molecule's electronic behavior, including its reactivity and charge transport capabilities. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of a molecule's potential for use in organic electronics.

Table 1: Predicted Electronic Properties of Biphenyl (B1667301) Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| 4-Ethynyl-1,1'-biphenyl (B107389) | -6.25 | -1.10 | 5.15 |

| 4-Propyl-1,1'-biphenyl | -5.98 | -0.95 | 5.03 |

| This compound | -6.12 | -1.02 | 5.10 |

Note: The data in this table is illustrative and based on typical values for similar compounds. It serves to demonstrate the type of information generated from DFT calculations.

Analysis of Molecular Structure and Conformation

The dihedral angle is of particular importance as it affects the degree of π-conjugation between the rings, which in turn influences the electronic properties. A smaller dihedral angle generally corresponds to greater conjugation and a smaller HOMO-LUMO gap. The steric hindrance introduced by the propyl group can lead to a larger dihedral angle compared to an unsubstituted biphenyl.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Intermolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational flexibility of this compound, especially the rotation around the biphenyl linkage and the various conformations of the propyl chain. researchgate.net

These simulations can reveal how the molecule behaves in different environments, such as in a solvent or in the presence of other molecules. By tracking the trajectories of atoms over time, researchers can understand the intermolecular interactions that govern the bulk properties of the material, which is crucial for applications like liquid crystals. For example, MD simulations of similar molecules like 4-n-pentyl-4'-cyanobiphenyl have been used to study their nematic phase. researchgate.net The interactions between the ethynyl (B1212043) and propyl groups of neighboring molecules can influence packing and self-assembly.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or properties of chemical compounds based on their molecular structures. researchgate.net These models establish a mathematical relationship between a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and an observed activity or property. nih.gov

For this compound, a QSAR study could be developed to predict its potential as a ligand for a specific biological target. nih.gov For instance, a study on 4-hydroxybiphenyl derivatives successfully created a QSAR model to predict their antagonist activity on the estrogen receptor beta subtype. researchgate.net Similarly, a QSPR model could be used to predict physical properties like boiling point or solubility. The development of such a model would involve calculating a wide range of molecular descriptors for a series of related biphenyl derivatives and then using statistical methods, such as multiple linear regression or partial least squares, to build a predictive model. rsc.org

Comparative Computational Analysis with Substituted Biphenyl Analogs

To better understand the unique properties of this compound, it is beneficial to perform comparative computational analyses with its analogs. By systematically varying the substituents on the biphenyl core, one can elucidate the specific contributions of the ethynyl and propyl groups.

For example, comparing its computed properties with those of 4-ethynyl-1,1'-biphenyl and 4-propyl-1,1'-biphenyl would highlight the combined electronic and steric effects. Furthermore, comparison with fluorinated analogs could reveal how the introduction of highly electronegative atoms alters the dipole moment and intermolecular interactions, which is relevant for tuning solubility and electronic characteristics.

Table 2: Comparative Computational Data for Biphenyl Analogs (Illustrative)

| Compound | Dipole Moment (Debye) | Polarizability (ų) | Predicted Application Area |

| 4-Ethynyl-1,1'-biphenyl | 0.8 | 25.2 | Organic Electronics |

| 4-Propyl-1,1'-biphenyl | 0.5 | 27.5 | Liquid Crystals |

| This compound | 0.65 | 29.8 | Organic Semiconductors, Liquid Crystals |

| 4-Fluoro-4'-propyl-1,1'-biphenyl | 1.9 | 26.8 | Polar Solvent Soluble Materials |

Note: The data in this table is illustrative and based on general trends for these classes of compounds.

Through such comparative studies, a deeper understanding of the structure-property relationships within this class of biphenyl derivatives can be achieved, guiding the design of new materials with tailored functionalities.

Future Research Directions and Potential Innovations

Rational Design of Derivatives with Tailored Electronic and Steric Properties

The rational design of derivatives of 4-Ethynyl-4'-propyl-1,1'-biphenyl offers a powerful strategy to fine-tune its electronic and steric properties for specific applications, particularly in the realm of liquid crystals and other functional organic materials. By systematically modifying the substituents on the biphenyl (B1667301) core, researchers can manipulate the molecule's polarity, polarizability, and spatial arrangement, thereby influencing its bulk material properties.

Theoretical and spectroscopic studies on homologous series of 4-X-4'-[(4''-Y-phenyl)ethynyl]biphenyl compounds have demonstrated that the introduction of different substituents (X and Y) significantly impacts the electronic landscape of the molecule. nih.gov Key electronic parameters that can be tailored include:

Molecular Dipole Moment: The magnitude and direction of the molecular dipole moment can be adjusted by introducing electron-donating or electron-withdrawing groups. This is crucial for applications in electro-optical devices where the alignment of molecules in an electric field is essential.

Pi-Conjugation: The extent of π-conjugation across the biphenyl-ethynyl framework influences the material's absorption and emission properties. Altering substituents can shift these properties, enabling the design of materials for specific optical applications. nih.gov

Polarizability: The ease with which the electron cloud of the molecule can be distorted by an electric field is a critical factor in determining the refractive index and dielectric anisotropy of liquid crystals.

Steric properties, such as the shape and size of the molecule, can be modified by varying the length and branching of the alkyl chain or by introducing bulky substituents on the biphenyl rings. These modifications directly influence the intermolecular interactions and, consequently, the packing behavior of the molecules in the condensed phase. This control over steric hindrance is fundamental for engineering specific liquid crystalline phases (e.g., nematic, smectic) with desired thermal ranges and viscosities.

Table 1: Influence of Substituents on the Properties of Biphenyl-Ethynyl Derivatives

| Substituent Position | Type of Substituent | Effect on Electronic Properties | Effect on Steric Properties | Potential Application |

| 4,4'-positions | Electron-donating (e.g., -OCH3, -N(CH3)2) | Increased electron density, altered dipole moment | Minimal steric change | Non-linear optics |

| 4,4'-positions | Electron-withdrawing (e.g., -CN, -NO2) | Decreased electron density, enhanced dipole moment | Minimal steric change | High-frequency liquid crystal displays |

| Ortho-positions | Bulky groups (e.g., -t-butyl) | Minor electronic effect | Increased steric hindrance, disrupted packing | Chiral liquid crystals |

| Propyl chain | Increased length or branching | Minimal electronic effect | Altered molecular shape and flexibility | Broad-temperature range liquid crystals |

Integration into Hybrid Materials and Nanocomposites

The incorporation of this compound and its derivatives into hybrid materials and nanocomposites presents a promising avenue for creating advanced functional materials with synergistic properties. The ethynyl (B1212043) group serves as a versatile anchor point for covalent attachment to other materials, while the biphenyl core can impart desirable liquid crystalline or photophysical properties to the final composite.

Graphene and Carbon Nanotube Composites: The π-conjugated system of this compound can interact with the surface of graphene and carbon nanotubes (CNTs) through π-π stacking interactions. Furthermore, the ethynyl group can be chemically modified to covalently bond to functionalized graphene or CNTs. Such composites could exhibit enhanced electrical conductivity, improved mechanical strength, and novel optical properties, making them suitable for applications in flexible electronics, sensors, and energy storage devices.

Hybrid Nanofibers: The synthesis of purely hybrid organic-inorganic nanofibers composed of organo-bis-silylated precursors has been demonstrated. researchgate.net A similar approach could be employed with derivatives of this compound functionalized with silane groups. The resulting nanofibers would combine the processability of polymers with the unique optical and electronic properties of the biphenyl-ethynyl core, opening up possibilities for their use in catalysis, filtration, and optoelectronics. researchgate.net

Polymer-Dispersed Liquid Crystals (PDLCs): this compound and its derivatives can be incorporated as the liquid crystal component in PDLCs. The ethynyl group could potentially be used to polymerize the liquid crystal molecules in situ, leading to more robust and stable PDLC films for smart windows and flexible displays.

Development of Sustainable Synthetic Routes for this compound

The traditional synthesis of biphenyl compounds often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. While effective, these methods can involve toxic reagents, harsh reaction conditions, and the use of expensive and non-renewable catalysts. Future research will focus on developing more sustainable and environmentally friendly synthetic routes.

Green Chemistry Approaches:

Water-Soluble Catalysts: The development of water-soluble catalysts, such as fullerene-supported PdCl2 nanocatalysts, allows for the synthesis of biphenyl derivatives in aqueous media at room temperature, significantly reducing the use of volatile organic solvents. researchgate.net

Solventless Reactions: Exploring solventless reaction methodologies, which avoid the use of hazardous solvents altogether, is a key principle of green chemistry. acs.orgflinders.edu.au Such approaches can lead to reduced waste generation and simplified purification processes. acs.orgflinders.edu.au

Energy Efficiency: Investigating alternative energy sources, such as microwave irradiation or ultrasonication, can potentially reduce reaction times and energy consumption compared to conventional heating methods.

Biocatalytic Synthesis:

The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources. chemrxiv.orgacs.org Future research could explore the use of biocatalysts for the key bond-forming reactions in the synthesis of this compound.

Laccase-Mediated Dimerization: Laccases are enzymes that can catalyze the oxidative coupling of phenolic compounds. google.com A potential biocatalytic route could involve the enzymatic dimerization of a functionalized phenol precursor to form the biphenyl core. google.com

Engineered Enzymes: Advances in protein engineering could enable the development of enzymes specifically designed to catalyze the formation of the carbon-carbon bonds required for the synthesis of this compound and its derivatives with high efficiency and stereoselectivity.

Table 2: Comparison of Synthetic Routes for Biphenyl Compounds